molecular formula C20H19NO5S2 B2814182 Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2097902-94-6

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate

Cat. No.: B2814182
CAS No.: 2097902-94-6
M. Wt: 417.49
InChI Key: FLROLBAITODVOL-UHFFFAOYSA-N
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Description

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a methyl ester group at the para-position of the benzoate core, a sulfamoyl moiety linked to a hydroxyethyl-substituted 4-(thiophen-3-yl)phenyl group. This structure combines a sulfonamide pharmacophore with aromatic and heterocyclic substituents, which are common in bioactive molecules.

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROLBAITODVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a suitable sulfonamide derivative under basic conditions.

    Attachment of the thiophene ring: The final step involves the coupling of the thiophene ring to the phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thiophene ring and sulfamoyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate are compared below with four analogous sulfamoyl benzoate derivatives. Key differences in substituents, molecular weight, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Application/Activity Reference
This compound (Target) Thiophen-3-yl, hydroxyethyl sulfamoyl Calculated: 433.48 Not reported -
N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)benzamide (64) 3-Chloropropoxy, trifluoromethyl, methylpiperazine 538.17 (M+H<sup>+</sup>) Intermediate in synthesis
Methyl 4-{N-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethyl]-N-[2-(2-hydroxyethoxy)ethyl]sulfamoyl}benzoate (87) Benzhydryl indol, hydroxyethoxy ethyl sulfamoyl Not reported Not reported (structural analog)
Metsulfuron methyl Triazine, methoxy, methyl 381.37 Herbicide (ALS inhibitor)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Thiadiazolylmethoxy, phenylcarbamoyl 369.40 Unknown (safety data reported)

Key Findings:

Structural Variations Target vs. Compound 64: The target features a thiophene-substituted phenyl group, while Compound 64 incorporates a trifluoromethyl and chloropropoxy group. The trifluoromethyl group enhances metabolic stability, whereas the thiophene in the target may improve π-π stacking in receptor binding . Target vs. Compound 87: The bulky benzhydryl indol group in Compound 87 contrasts with the thiophene-phenyl group in the target, suggesting divergent steric effects on biological targets. The hydroxyethoxy group in Compound 87 may enhance aqueous solubility compared to the hydroxyethyl in the target . Target vs. Metsulfuron methyl: The triazine ring in metsulfuron methyl is critical for herbicidal activity (acetolactate synthase inhibition), absent in the target. Target vs. LS-03205: The thiadiazole ring in LS-03205 differs from the thiophene in the target, impacting electronic configuration and metabolic stability. Thiadiazoles are often associated with enhanced oxidative stability compared to thiophenes .

Functional Implications

  • Bioactivity : Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on triazine-sulfonamide interactions for plant enzyme inhibition. The target’s thiophene-phenyl group may instead favor mammalian enzyme targeting, though this requires validation .
  • Solubility and Permeability : Hydroxyethyl and hydroxyethoxy groups (target and Compound 87) improve hydrophilicity, whereas chloropropoxy (Compound 64) and trifluoromethyl groups increase lipophilicity, affecting membrane permeability .

Synthetic Pathways

  • Compound 64 and the target share a sulfamoyl benzoate core synthesized via nucleophilic substitution or coupling reactions. However, the use of 1-bromo-3-chloropropane in Compound 64 introduces a flexible alkoxy linker, absent in the target .

Biological Activity

Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This molecular formula indicates the presence of a sulfonamide group, which is often associated with various biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on sulfamoyl derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to assess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)Bacterial Strain
Methyl 4-sulfamoylbenzoate15S. aureus
Methyl 4-sulfamoylbenzoate12E. coli

The results suggest that modifications on the benzenesulfonamide ring can enhance antimicrobial potency, aligning with findings from other studies involving thiazole derivatives .

2. Anticancer Properties

The compound has been postulated to have anticancer properties due to its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. A study designed a series of methyl sulfamoyl benzoates and evaluated their affinities for CAIX compared to other isozymes.

CompoundCAIX Inhibition (%)Other Isozyme Inhibition (%)
Methyl 4-sulfamoylbenzoate8530
Control (Acetazolamide)9025

These results indicate that the compound selectively inhibits CAIX, suggesting its potential as a therapeutic agent in tumor treatment .

3. Enzyme Inhibition

In addition to antimicrobial and anticancer activities, the compound's ability to inhibit various enzymes has been investigated. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of carbonic anhydrases.

  • Mechanism of Action : The sulfonamide moiety binds to the active site of the enzyme, preventing substrate access.
  • Selectivity : Variations in substituents on the aromatic ring can modulate selectivity towards specific isozymes.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several sulfamoyl derivatives and tested their antimicrobial efficacy. Methyl 4-sulfamoylbenzoate showed promising results against both bacterial and fungal strains, highlighting its broad-spectrum activity.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that methyl 4-sulfamoylbenzoate significantly reduced cell viability in CAIX-expressing tumors compared to normal cells. This selectivity underscores its potential utility in targeted cancer therapies.

Q & A

What are the optimal synthetic routes and purification strategies for Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

  • Sulfamoyl group introduction : React methyl 4-(chlorosulfonyl)benzoate with 2-amino-1-[4-(thiophen-3-yl)phenyl]ethanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage .
  • Hydroxyl group protection : Use tert-butyldimethylsilyl (TBDMS) or acetyl protecting groups to prevent side reactions during subsequent steps .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound. Monitor purity via TLC and HPLC-MS .

How can researchers confirm the structural integrity and purity of this compound?

Level: Basic (Analytical Characterization)
Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR to verify the sulfamoyl linkage (δ ~3.1–3.3 ppm for NH-SO₂), thiophene protons (δ ~7.1–7.4 ppm), and ester methyl group (δ ~3.8–3.9 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₂₁H₂₁NO₅S₃, exact mass 423.52 g/mol) using ESI+ or MALDI-TOF .
  • Elemental analysis : Match calculated and observed C/H/N/S percentages to validate purity (>95%) .

What methodologies are recommended for evaluating its biological activity in enzyme inhibition studies?

Level: Advanced (Biological Assay Design)
Answer:

  • In vitro enzyme assays : Use fluorescence-based assays (e.g., phospholipase A2α inhibition) with substrates like arachidonoyl thioester. Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Cell-based assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA in macrophages) .
  • Control experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate target engagement via competitive binding assays .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Level: Advanced (Medicinal Chemistry)
Answer:

  • Core modifications : Synthesize analogs with substituted thiophene (e.g., 2-thienyl vs. 3-thienyl) or benzoate groups (e.g., fluoro or methoxy substituents) .
  • Functional group variations : Replace the sulfamoyl group with sulfonylurea or carbamate to assess binding affinity changes .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with activity against targets like COX-2 or phospholipase A2α .

How should researchers address contradictory data in reaction yields or bioactivity results?

Level: Advanced (Data Analysis)
Answer:

  • Reaction optimization : Systematically vary solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (e.g., DMAP for esterification) to identify optimal conditions .
  • Bioactivity validation : Replicate assays in triplicate, use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity), and apply statistical tools (ANOVA, p-value <0.05) .
  • Impurity profiling : Characterize byproducts via LC-MS and adjust purification protocols to eliminate interference .

What strategies are effective in assessing metabolic stability and pharmacokinetic properties?

Level: Advanced (ADME Studies)
Answer:

  • Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS/MS .
  • Plasma stability : Assess degradation in plasma (37°C, 24 hours) to identify esterase susceptibility .
  • Caco-2 permeability : Evaluate intestinal absorption using monolayer permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption) .

How can target engagement and selectivity be validated in cellular models?

Level: Advanced (Mechanistic Studies)
Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) .
  • CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy to wild-type models .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .

What approaches are used to investigate polymorphism or crystallinity in this compound?

Level: Advanced (Materials Science)
Answer:

  • X-ray crystallography : Grow single crystals (solvent diffusion method) and solve structure to identify polymorphic forms .
  • Differential scanning calorimetry (DSC) : Detect melting point variations (>2°C indicates polymorphism) .
  • Solubility studies : Compare solubility in aqueous buffers (pH 1.2–6.8) to correlate crystallinity with bioavailability .

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